5-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Overview
Description
5-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: This intermediate can be synthesized by reacting 3-ethoxy-4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions.
Formation of the thiazolidinone ring: The intermediate benzaldehyde is then reacted with thiosemicarbazide to form the thiazolidinone ring.
Cyclization and functionalization: The final step involves cyclization and functionalization to introduce the pyrrole and oxadiazole groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
4-(2-morpholin-4-ylethoxy)aniline: Used in various chemical syntheses.
Uniqueness
5-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(5E)-5-[[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methylidene]-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5S/c1-2-33-19-15-17(5-6-18(19)34-14-11-28-9-12-32-13-10-28)16-20-23(31)30(24(25)36-20)22-21(26-35-27-22)29-7-3-4-8-29/h3-8,15-16,25H,2,9-14H2,1H3/b20-16+,25-24? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVKRJWRQUMZLM-TWVFRSLXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)OCCN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)OCCN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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